Home > Products > Screening Compounds P24853 > 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine -

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

Catalog Number: EVT-4684924
CAS Number:
Molecular Formula: C16H19ClN4
Molecular Weight: 302.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-{4-(3-Chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride

Compound Description: This compound is a potential psychoactive drug belonging to the piperazine and triazolopyridine chemical classes. It is reported to exhibit antidepressant, anxiolytic, and hypnotic properties []. The synthesis of this compound and its derivatives was investigated using sulfamic acid and Montmorillonite K10 as catalysts [, ].

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is identified as a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It demonstrates neuroprotective effects in both in vitro and in vivo models of Parkinson’s Disease [, ]. This compound exhibits an IC50 value of 11 nM for PARP activity inhibition and displays favorable oral bioavailability and brain penetration [, ].

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523 is a novel compound demonstrating high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter [, ]. It exhibits antidepressant-like effects in animal models of depression and has shown potential for a rapid onset of action compared to selective serotonin reuptake inhibitors [, ]. Studies suggest its mechanism of action involves increasing acetylcholine release in the brain by stimulating σ and 5-HT1A receptors [].

Compound Description: This series of compounds, encompassing various halogen substitutions on the phenyl ring of the piperazine moiety, were synthesized and evaluated for their analgesic and sedative activities []. The compounds demonstrated analgesic effects in the "writhing syndrome" test, with most being more potent than acetylsalicylic acid. They also exhibited significant suppression of spontaneous locomotor activity in mice [].

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (Cetirizine)

Compound Description: Cetirizine is a known antihistamine medication [, , ]. The synthesis of this compound and its intermediates were discussed, highlighting the use of various substituted piperazine derivatives [, , ].

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride

Compound Description: This compound is recognized for its antifibrillary and anti-arrhythmic properties []. The method for its synthesis involves reacting specific imidazolidinedione and piperazine derivatives [].

Compound Description: This series of compounds, featuring various substitutions on the phenyl ring of the piperazinylalkyl group, were investigated for their potential as novel antidepressant drugs []. Notably, compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride demonstrated promising antidepressant-like effects in animal models, acting as a sigma receptor agonist [].

Properties

Product Name

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

InChI

InChI=1S/C16H19ClN4/c1-12-11-13(2)19-16(18-12)21-9-7-20(8-10-21)15-5-3-14(17)4-6-15/h3-6,11H,7-10H2,1-2H3

InChI Key

JLNFUQKIPNJFKK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.